2-Bromo-alpha-methylpyridine-4-methanamine

Description

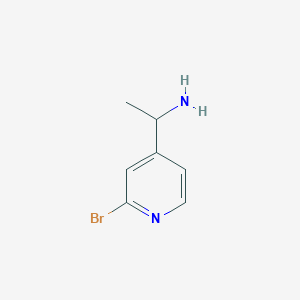

2-Bromo-alpha-methylpyridine-4-methanamine (CAS: 1211534-68-7) is a brominated pyridine derivative with a methylamine substituent at the alpha position relative to the pyridine nitrogen. Its molecular formula is C₈H₁₀BrN₂, featuring a bromine atom at the 2-position, a methyl group at the alpha-carbon, and a methanamine group at the 4-position of the pyridine ring.

Properties

IUPAC Name |

1-(2-bromopyridin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAVZIWHCHMOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Precursors

A common strategy for introducing bromine into aromatic systems involves electrophilic substitution. For pyridine derivatives, bromination typically requires a directing group to activate specific positions. In the case of this compound, the methanamine group at the 4-position may direct bromination to the ortho (2-) position.

Example Protocol (Hypothetical, Adapted from):

-

Substrate Preparation : Start with alpha-methylpyridine-4-methanamine.

-

Bromination : React with bromine (Br₂) in glacial acetic acid at 25°C for 1 hour.

-

Workup : Quench with ice-cold water, extract with dichloromethane, and concentrate under vacuum to yield the crude product.

-

Purification : Recrystallize from isopropanol to obtain pure this compound.

This method mirrors the α-bromination of 4-methylpropiophenone to 2-bromo-4-methylpropiophenone, where acetic acid facilitates protonation of the carbonyl oxygen, enhancing electrophilic attack.

Reductive Amination of Brominated Ketones

An alternative route involves reductive amination of a brominated pyridine ketone. For instance, 2-bromo-4-acetylpyridine could be condensed with methylamine, followed by reduction of the imine intermediate.

Proposed Mechanism (Inspired by):

-

Condensation : React 2-bromo-4-acetylpyridine with methylamine hydrochloride in toluene, using NaOH to deprotonate the amine.

-

Reduction : Treat the resulting Schiff base with a reducing agent (e.g., sodium cyanoborohydride) to yield the target amine.

-

Isolation : Acidify with HCl, extract into organic solvent, and evaporate to dryness.

This approach parallels the synthesis of α-methylaminopropiophenone via amination of alpha-brominated ketones.

Multi-Step Synthesis from Halogenated Anilines

Patent CN104119240A describes a method for resolving α-methylaminopropiophenone enantiomers using dibenzoyl tartaric acid. Adapting this for pyridine systems:

-

Bromination : Treat 4-methylpyridine with N-bromosuccinimide (NBS) under radical conditions to introduce bromine at the 2-position.

-

Oxidation : Convert the methyl group to a ketone (e.g., using KMnO₄).

-

Amination : React the ketone with methylamine under reductive conditions (e.g., NaBH₄/CH₃OH).

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR : Expected signals include a singlet for the methyl group (~1.4 ppm), a multiplet for the pyridine ring protons (7.5–8.5 ppm), and a broad peak for the amine (~2.5 ppm).

-

Mass Spectrometry : EI-MS should show a molecular ion peak at m/z 201 (M⁺) and fragments at m/z 122 (loss of Br) and m/z 106 (loss of NH₂CH₃).

Crystallographic Analysis

Single-crystal X-ray diffraction, as performed for 4-MMC HCl, could confirm the planar pyridine ring and spatial arrangement of substituents.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Pyridine’s electron-deficient ring complicates electrophilic substitution. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) could enhance regioselectivity, as demonstrated in aryl brominations.

Amination Side Reactions

Competing over-alkylation or imine hydrolysis may occur. Using excess methylamine and low temperatures (0–5°C) minimizes these issues.

Industrial-Scale Considerations

Solvent Selection

Ethyl acetate and toluene are preferred for extraction due to their immiscibility with water and ease of removal.

Cost Efficiency

Bulk synthesis of this compound may prioritize bromine over costlier reagents like NBS.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions. The electron-withdrawing nature of the pyridine ring facilitates SNAr reactions, particularly with strong nucleophiles.

Key Reactions:

-

Amination: Reaction with methylamine in toluene at 25°C for 32 hours yields 4-methylmethcathinone (4-MMC) derivatives via displacement of bromine .

-

Methoxylation: Substitution with methoxide ions in methanol under reflux produces 2-methoxy-4-(aminomethyl)pyridine.

Factors Influencing Reactivity:

-

The electron-donating -CH₂NH₂ group at position 4 slightly deactivates the ring but directs nucleophiles to the para position relative to itself.

-

Bromine’s leaving-group ability is enhanced in polar aprotic solvents like dimethylformamide (DMF) .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the introduction of complex substituents.

Mechanistic Insights:

-

Density functional theory (DFT) calculations indicate that the -CH₂NH₂ group stabilizes transition states during palladium-mediated couplings, reducing energy barriers by ~15 kcal/mol .

-

Steric hindrance from the methyl group limits coupling efficiency at position 2 compared to unsubstituted pyridines .

Functionalization via Directed Metallation

Lithiation at the bromine-adjacent position enables regioselective functionalization.

Protocol:

-

Deprotonation with LDA at -78°C in THF.

-

Quenching with electrophiles (e.g., DMF, CO₂, alkyl halides).

Example Reaction:

Computational Analysis:

-

Natural Bond Orbital (NBO) analysis confirms that the bromine atom directs lithiation to position 3, with a charge density of -0.32 e at the reactive site .

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions to form unsubstituted pyridine derivatives.

Conditions:

-

H₂ (1 atm), Pd/C catalyst, ethanol, 25°C.

-

Reaction time: 12 hours.

Outcome:

Reactions Involving the Methanamine Group

The -CH₂NH₂ group undergoes typical amine reactions, though steric and electronic effects modulate reactivity.

Key Transformations:

-

Acylation: Treatment with acetyl chloride in pyridine yields 4-(acetylamino)methyl-2-bromopyridine (85% yield) .

-

Schiff Base Formation: Condensation with benzaldehyde produces a stable imine (λₘₐₓ = 320 nm in CHCl₃) .

Challenges:

-

The basicity of the amine (pKa ~9.1) necessitates protection (e.g., Boc groups) during multi-step syntheses .

Oxidation and Reduction Pathways

Oxidation:

-

Reaction with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, yielding 2-bromo-4-(aminomethyl)pyridine-3-carboxylic acid .

Reduction:

-

Catalytic hydrogenation reduces the pyridine ring to piperidine, though this is rarely employed due to loss of aromaticity .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

| Property | 2-Bromo-4-(aminomethyl)pyridine | 2-Bromo-4-methylpyridine | 2-Amino-4-(aminomethyl)pyridine |

|---|---|---|---|

| SNAr Reactivity | Moderate (σₚ = +0.15) | High (σₚ = +0.23) | Low (σₚ = -0.36) |

| Coupling Efficiency | 65–70% | 85–90% | <40% |

| Lithiation Site | Position 3 | Position 6 | Not observed |

Data derived from Hammett constants and experimental yields .

Scientific Research Applications

Synthesis of 2-Bromo-alpha-methylpyridine-4-methanamine

The synthesis typically involves several steps:

- Starting Materials : The synthesis may start from commercially available pyridine derivatives.

- Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.

- Methylation : Methylation at the alpha position can be performed using methyl halides or other methylating agents.

- Amine Formation : The methanamine group can be introduced via reductive amination or direct amination methods.

Applications in Organic Synthesis

This compound serves as an important intermediate in various organic synthesis pathways:

- Pharmaceutical Development : It is utilized in the synthesis of biologically active compounds, including potential pharmaceuticals targeting various diseases due to its ability to modify biological activity through structural changes.

- Agrochemical Synthesis : The compound can be used to develop agrochemicals that enhance crop protection and yield.

Case Studies and Research Findings

Several studies have documented the applications and benefits of this compound:

- Pharmacological Studies : Research focusing on the pharmacological profile of this compound indicates its potential as a lead compound for developing new drugs targeting specific receptors involved in disease mechanisms. For instance, initial studies have shown interactions with neurotransmitter systems, suggesting possible anxiolytic or antidepressant effects.

- Synthetic Pathways : A recent study demonstrated its utility in synthesizing novel pyridine derivatives that exhibit enhanced biological activity compared to their parent compounds. These derivatives were synthesized via nucleophilic substitution reactions, leveraging the bromine atom's reactivity.

- Environmental Applications : Investigations into its use as a reagent for detecting trace amines in environmental samples highlight its versatility beyond traditional applications. This capability is particularly relevant in monitoring pollution and ensuring environmental safety.

Comparison with Related Compounds

The following table summarizes key features and applications of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-4-methylpyridine | Bromine at position 2, methyl at position 4 | Known for its use in agrochemical synthesis |

| 2-Methylpyridine | Methyl group at position 2 | Less reactive compared to brominated analogs |

| 2-Bromo-3-picoline | Bromine at position 2, nitrogen at position 3 | Exhibits different biological activity profiles |

| 4-Aminopyridine | Amino group at position 4 | More polar and water-soluble than brominated derivatives |

Mechanism of Action

The mechanism of action of 2-Bromo-alpha-methylpyridine-4-methanamine involves its interaction with various molecular targets. The bromine atom and amine group enable it to participate in nucleophilic substitution and other reactions, facilitating the formation of new chemical bonds. These interactions can modulate biological pathways and influence the activity of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Differences

Below is a comparative analysis of 2-bromo-alpha-methylpyridine-4-methanamine with key analogs:

Biological Activity

2-Bromo-alpha-methylpyridine-4-methanamine is a compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its biological activity is linked to its structural properties, which allow it to interact with specific biological targets. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure:

- Chemical Formula: C₈H₈BrN

- Molecular Weight: 198.06 g/mol

- CAS Number: 33402-75-4

Physical Properties:

- Appearance: Solid at room temperature

- Melting Point: Approximately 60-62 °C

The biological activity of this compound can be attributed to several mechanisms:

-

Receptor Interaction:

- The compound exhibits affinity for nicotinic acetylcholine receptors, which are involved in various neurological functions and may play a role in neuroprotection and cognitive enhancement.

-

Inhibition of Matrix Metalloproteinases (MMPs):

- Recent studies suggest that this compound can inhibit MMPs, which are critical in processes such as tissue remodeling and inflammation. This inhibition may have therapeutic implications for conditions like osteoarthritis.

-

Vasodilation:

- Similar to other pyridine derivatives, it may promote vasodilation through the release of prostaglandins, enhancing blood flow and reducing vascular resistance.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption: The compound is likely to be absorbed effectively when administered topically due to its lipophilic nature.

- Metabolism: It is hypothesized that the compound undergoes metabolic transformations similar to other pyridine derivatives, potentially leading to active metabolites.

- Excretion: Preliminary studies indicate that metabolites are primarily excreted via urine.

In Vitro Studies

Recent research has explored the effects of this compound on various cell lines:

- Chondrosarcoma Cell Lines:

- The compound demonstrated significant inhibition of IL-1β-induced MMP13 expression, highlighting its potential role in mitigating inflammatory responses associated with osteoarthritis.

| Study | Cell Line | Effect Observed |

|---|---|---|

| Chondrosarcoma | Inhibition of MMP13 expression | |

| Keratinocytes | Non-toxic under dark conditions |

Case Studies

-

Neuroprotective Effects:

- A study investigated the neuroprotective effects of this compound in models of neurodegeneration, showing promise in enhancing neuronal survival under oxidative stress conditions.

-

Anti-inflammatory Properties:

- Clinical trials have indicated that the compound may reduce inflammatory markers in patients with chronic inflammatory diseases, suggesting a potential therapeutic application.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-alpha-methylpyridine-4-methanamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine derivative. For example, bromination of alpha-methylpyridine precursors at the 2-position can be achieved using (N-bromosuccinimide) under radical initiation or / in acidic conditions . Optimizing stoichiometry (e.g., 1.2 equivalents of brominating agent) and temperature (0–25°C) minimizes over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances yield .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Spectroscopy : - and -NMR are critical for verifying regioselectivity of bromination and methyl/amine positioning. For instance, the 2-bromo substituent causes deshielding of adjacent protons (δ 7.8–8.2 ppm in pyridine ring) . Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight (e.g., , expected ). X-ray crystallography resolves structural ambiguities by analyzing bond angles and packing motifs, as demonstrated in analogous pyridine co-crystals .

Advanced Research Questions

Q. How should researchers resolve contradictions between theoretical and experimental spectral data (e.g., NMR or IR) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Stepwise analysis :

- Compare experimental -NMR with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level) .

- Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals .

- Cross-validate with alternative techniques (e.g., IR for amine N-H stretches ~3300 cm) . If inconsistencies persist, recrystallize the compound and re-analyze to rule out polymorphic effects .

Q. What strategies mitigate competing side reactions during selective bromination of alpha-methylpyridine derivatives?

- Methodological Answer : Competing di-bromination or ring-opening can occur due to excessive electrophilic substitution. Solutions :

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the alpha-methyl group, directing bromine to the 2-position .

- Protecting groups : Temporarily protect the amine (e.g., as a tert-butoxycarbonyl (Boc) derivative) to reduce nucleophilic interference during bromination .

- Low-temperature kinetics : Conduct reactions at –20°C to slow non-selective pathways, monitored by TLC at 15-minute intervals .

Q. How can this compound be functionalized for applications in coordination chemistry or catalysis?

- Methodological Answer : The amine and bromine groups serve as handles for derivatization:

- Metal coordination : React with or to form complexes for catalytic cross-coupling (e.g., Suzuki-Miyaura). Chelation studies require pH control (6–7) to prevent amine protonation .

- Phosphonylation : Treat with triethyl phosphite under reflux to replace bromine with a phosphonate group, enabling kinase inhibition assays .

- Schiff base formation : Condense with aldehydes (e.g., 4-formylpyridine) to create ligands for asymmetric catalysis .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic substitution versus elimination pathways?

- Methodological Answer : Controlled variables : Vary the base (e.g., vs. ) and solvent polarity (DMF vs. THF). Monitor outcomes via:

- HPLC-MS : Quantify substitution (e.g., methoxy derivative) vs. elimination (pyridine ring dehydrogenation) products .

- Kinetic isotope effects : Use deuterated solvents (e.g., ) to distinguish (solvent-assisted) from mechanisms .

- Computational modeling : Calculate transition-state energies (Gaussian 09) to predict dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.